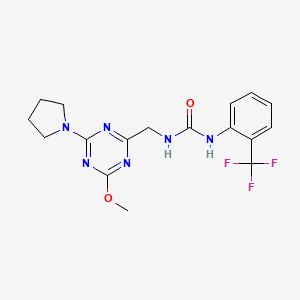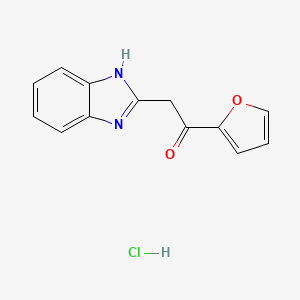
2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride, also known as FBE, is a synthetic organic compound with a wide range of applications in scientific research. FBE is a small molecule that has a molecular weight of 246.7 and a molecular formula of C10H8ClN3O2. It is a white, crystalline solid with a melting point of 108-110 °C. FBE is soluble in water and ethanol, and is insoluble in chloroform.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research, including the study of enzyme kinetics, cell signaling pathways, and drug metabolism. 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride has been used as a substrate for enzymes such as cytochrome P450s, as a tool for studying the regulation of gene expression, and as a probe for studying the structure and function of proteins. 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride has also been used to study the effects of drugs on the body, including their metabolic pathways and pharmacokinetics.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride is not fully understood, but it is believed to act by inhibiting enzymes involved in the metabolism of drugs and other compounds. 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride is thought to interact with enzymes by binding to their active sites and preventing them from catalyzing their reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride are not fully understood, but it is believed to have a number of beneficial effects. 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could lead to increased drug concentrations in the body. In addition, 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, which could lead to increased fat burning and weight loss.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride in lab experiments is its low cost and easy availability. 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride is also relatively stable, making it suitable for use in a variety of laboratory settings. However, 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride is not very soluble in water, which can limit its use in certain experiments. In addition, 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride is not very stable in the presence of light and oxygen, so it must be stored in a dark, airtight container.
Future Directions
There are several potential future directions for research on 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride. One potential direction is to further investigate the biochemical and physiological effects of 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride. Another potential direction is to explore the potential of 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride as a therapeutic agent for treating diseases such as cancer and diabetes. Additionally, further research could be conducted to identify new ways to synthesize 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride, as well as to develop new methods for using 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride in lab experiments. Finally, further research could be conducted to explore the potential of 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride as a drug delivery system.
Synthesis Methods
2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride can be synthesized by the reaction of 1-(furan-2-yl)ethan-1-one and 2-chloro-1H-1,3-benzodiazole in the presence of sodium hydroxide in ethanol. The reaction is carried out at room temperature and the product is isolated by filtration and recrystallization.
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2.ClH/c16-11(12-6-3-7-17-12)8-13-14-9-4-1-2-5-10(9)15-13;/h1-7H,8H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBVVTAOZOCVOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=CO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2387254.png)
![Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-](/img/structure/B2387255.png)
![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide](/img/structure/B2387260.png)
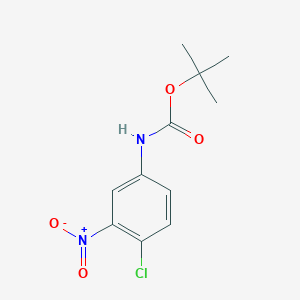
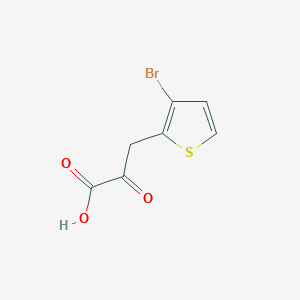

![1-(2-Fluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2387266.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B2387268.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2387269.png)
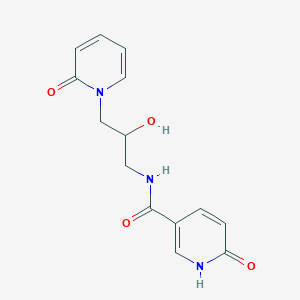
![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2387271.png)
![3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2387273.png)
![N-(3-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2387274.png)
